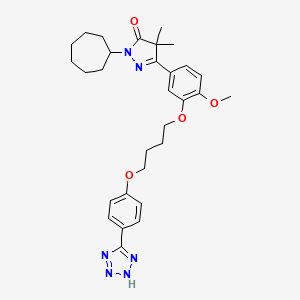
Dnmt3A-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DNMT3A-IN-1 is a potent and selective inhibitor of DNA methyltransferase 3A (DNMT3A). DNMT3A is an enzyme involved in DNA methylation, a crucial epigenetic modification that regulates gene expression. This compound specifically targets DNMT3A, affecting its activity.
Preparation Methods
Synthetic Routes:
Industrial Production Methods:
Information on large-scale industrial production methods for DNMT3A-IN-1 is limited. Typically, pharmaceutical companies develop proprietary synthetic routes for commercial production. These methods often involve optimization for yield, scalability, and cost-effectiveness.
Chemical Reactions Analysis
DNMT3A-IN-1 likely undergoes various chemical reactions during its synthesis and biological interactions. Common types of reactions include oxidation, reduction, and substitution. without specific data, we can’t provide precise details.
Common Reagents and Conditions:
Oxidation: May involve reagents like peroxides or metal catalysts.
Reduction: Could use reducing agents like hydrides (e.g., LiAlH₄).
Substitution: May occur under nucleophilic conditions (e.g., SN1 or SN2 reactions).
Major Products:
The major products formed during this compound synthesis depend on the reaction conditions and starting materials. These products would likely be related to this compound’s chemical structure.
Scientific Research Applications
DNMT3A-IN-1 has significant implications across scientific disciplines:
Chemistry: Studying its reactivity and mechanism.
Biology: Investigating epigenetic regulation and gene expression.
Medicine: Developing potential therapies for cancer and other diseases.
Industry: Exploring applications in drug discovery and personalized medicine.
Mechanism of Action
DNMT3A-IN-1’s mechanism involves inhibiting DNMT3A. It likely binds to the active site, disrupting DNA methylation. This inhibition affects gene expression patterns, potentially influencing cellular processes.
Comparison with Similar Compounds
DNMT3A-IN-1’s uniqueness lies in its selectivity for DNMT3A. Similar compounds include other DNMT inhibitors (e.g., 5-azacytidine, decitabine) and epigenetic modulators (e.g., histone deacetylase inhibitors).
1 Huang S, et al. A novel class of selective non-nucleoside inhibitors of human DNA methyltransferase 3A. Bioorg Med Chem Lett. 2021; 40:127908.
Biological Activity
Dnmt3A-IN-1 is a selective inhibitor of the DNA methyltransferase Dnmt3A, which plays a crucial role in DNA methylation processes associated with gene regulation and cellular differentiation. Understanding the biological activity of this compound is essential for its potential therapeutic applications, particularly in cancer treatment, where aberrant DNA methylation patterns are prevalent.
This compound functions by specifically inhibiting the enzymatic activity of Dnmt3A, which is responsible for de novo methylation of DNA. This inhibition can lead to alterations in gene expression profiles, potentially reversing the effects of hypermethylation seen in various malignancies.
Key Findings on Mechanism:
- Inhibition of Methyltransferase Activity : Studies have demonstrated that this compound effectively reduces the methylation activity of Dnmt3A in vitro, leading to increased expression of previously silenced genes .
- Impact on Tumor Microenvironment : By inhibiting Dnmt3A, this compound may enhance anti-tumor immunity by preventing the methylation-induced exhaustion of T-cells, thereby promoting a more favorable immune response against tumors .
Biological Activity and Efficacy
Research has shown that this compound exhibits significant biological activity across various cancer models. Here are some notable studies highlighting its efficacy:
Case Studies
- Acute Myeloid Leukemia (AML) :
- Melanoma :
Data Tables
The following table summarizes key findings from various studies on the biological activity of this compound:
Research Findings
Recent studies have elucidated several important aspects regarding the biological activity of this compound:
Gene Expression Modulation
- Reactivation of Tumor Suppressor Genes : Inhibition of Dnmt3A has been linked to the reactivation of tumor suppressor genes that are typically silenced through hypermethylation. This reactivation can lead to decreased proliferation and increased apoptosis in cancer cells .
Immune Response Enhancement
Properties
Molecular Formula |
C30H38N6O4 |
|---|---|
Molecular Weight |
546.7 g/mol |
IUPAC Name |
2-cycloheptyl-5-[4-methoxy-3-[4-[4-(2H-tetrazol-5-yl)phenoxy]butoxy]phenyl]-4,4-dimethylpyrazol-3-one |
InChI |
InChI=1S/C30H38N6O4/c1-30(2)27(33-36(29(30)37)23-10-6-4-5-7-11-23)22-14-17-25(38-3)26(20-22)40-19-9-8-18-39-24-15-12-21(13-16-24)28-31-34-35-32-28/h12-17,20,23H,4-11,18-19H2,1-3H3,(H,31,32,34,35) |
InChI Key |
JPXAIORZGBCHIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=NN(C1=O)C2CCCCCC2)C3=CC(=C(C=C3)OC)OCCCCOC4=CC=C(C=C4)C5=NNN=N5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















